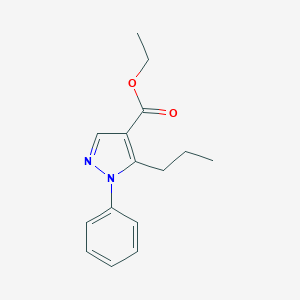

ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-phenyl-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-8-14-13(15(18)19-4-2)11-16-17(14)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPGHYPEJSXVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380571 | |

| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116344-12-8 | |

| Record name | ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a polysubstituted pyrazole derivative of interest in medicinal chemistry and materials science. The document details a robust synthetic pathway based on the Knorr pyrazole synthesis, including the preparation of the requisite β-ketoester precursor. It offers an in-depth explanation of the reaction mechanism and a step-by-step experimental protocol. Furthermore, this guide outlines a complete characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure, purity, and identity of the target compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Prominent drugs such as Celecoxib (an anti-inflammatory), and various agrochemicals are built upon this versatile scaffold.

The specific substitution pattern of this compound, featuring phenyl, propyl, and ethyl carboxylate groups at strategic positions, makes it a valuable synthon for further chemical elaboration and a candidate for biological screening. The strategic placement of these functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for drug-receptor interactions. This guide provides the scientific foundation for its reliable synthesis and rigorous characterization.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[2][3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5] The reaction proceeds readily, often under mild acidic catalysis, and benefits from the formation of a stable aromatic ring, which provides a strong thermodynamic driving force, typically resulting in high yields.[5][6]

For the target molecule, this compound, the retrosynthetic analysis points to two key precursors:

-

Phenylhydrazine : The source of the N1-phenyl group and the N2 atom.

-

Ethyl 2-formylhexanoate : The 1,3-dicarbonyl component that provides the carbon backbone of the pyrazole ring, along with the C5-propyl and C4-ethyl carboxylate substituents.

Since ethyl 2-formylhexanoate is not a common commercially available reagent, its preparation, typically via a Claisen condensation, is a prerequisite for the main cyclization step.

Overall Synthetic Workflow

The synthesis is a two-stage process: first, the synthesis of the β-ketoester intermediate, followed by the Knorr cyclocondensation to form the final pyrazole product.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-formylhexanoate

This procedure utilizes a base-catalyzed Claisen condensation between an ester and a formate ester to generate the required 1,3-dicarbonyl functionality.

Protocol:

-

Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.

-

Condensation: To the freshly prepared NaOEt solution, add ethyl pentanoate (13.0 g, 0.1 mol). Heat the mixture to a gentle reflux.

-

Addition: Add ethyl formate (7.4 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes.

-

Reaction: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid (1 M) to neutralize the base and protonate the enolate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ethyl 2-formylhexanoate can be purified by vacuum distillation, though it is often sufficiently pure for use in the subsequent step.

Stage 2: Synthesis of this compound

This step is the core Knorr cyclocondensation reaction.[3][4]

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-formylhexanoate (15.8 g, 0.1 mol) and ethanol (40 mL).

-

Reagent Addition: Add phenylhydrazine (10.8 g, 0.1 mol) to the solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the condensation.[5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[7]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid. If an oil forms, it may be induced to crystallize by scratching the flask with a glass rod.

-

Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure title compound as a solid.

Reaction Mechanism

The Knorr synthesis mechanism involves a cascade of condensation and cyclization steps.[3][4][7] The use of an unsymmetrical dicarbonyl like ethyl 2-formylhexanoate could theoretically lead to two regioisomers. However, the greater electrophilicity of the aldehyde carbonyl compared to the ketone carbonyl directs the initial attack of the more nucleophilic nitrogen of phenylhydrazine, leading preferentially to the desired 1,5-disubstituted pyrazole.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (δ) in ppm relative to TMS are predicted based on analogous structures.[8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~8.05 | Singlet | 1H | Pyrazole C3-H | The proton at C3 is deshielded due to the aromatic ring current and the electron-withdrawing effect of the adjacent nitrogen. |

| ~7.50-7.30 | Multiplet | 5H | Phenyl-H | Protons of the N-phenyl ring, appearing in the typical aromatic region. |

| ~4.25 | Quartet | 2H | Ester -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| ~2.80 | Triplet | 2H | Propyl -CH₂ -CH₂CH₃ | Methylene protons on the propyl chain adjacent to the pyrazole ring, deshielded by the ring. |

| ~1.70 | Sextet | 2H | Propyl -CH₂-CH₂ -CH₃ | Methylene protons in the middle of the propyl chain. |

| ~1.30 | Triplet | 3H | Ester -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split into a triplet. |

| ~0.95 | Triplet | 3H | Propyl -CH₂CH₂-CH₃ | Terminal methyl protons of the propyl group. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~164.0 | Ester C =O | Carbonyl carbon of the ethyl ester group. |

| ~148.0 | Pyrazole C 5 | Carbon bearing the propyl group, shifted downfield due to attachment to nitrogen. |

| ~140.0 | Pyrazole C 3 | Carbon bearing the proton, significantly downfield due to aromaticity and N-adjacency. |

| ~139.0 | Phenyl C 1 (ipso) | Carbon of the phenyl ring directly attached to the pyrazole nitrogen. |

| ~129.0 | Phenyl C 3/C5 | Aromatic carbons of the phenyl ring. |

| ~127.0 | Phenyl C 4 | Aromatic carbon of the phenyl ring. |

| ~125.0 | Phenyl C 2/C6 | Aromatic carbons of the phenyl ring. |

| ~110.0 | Pyrazole C 4 | Carbon bearing the ester group. Its upfield shift is characteristic for this position. |

| ~60.0 | Ester -O-CH₂ - | Methylene carbon of the ethyl ester. |

| ~28.0 | Propyl -CH₂ - | Propyl carbon adjacent to the pyrazole ring. |

| ~22.0 | Propyl -CH₂ - | Central carbon of the propyl chain. |

| ~14.0 | Ester/Propyl -CH₃ | Methyl carbons of the ethyl and propyl groups, expected to be in a similar region. |

5.1.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI-MS) is typically used.

-

Expected Molecular Ion: For C₁₅H₁₈N₂O₂, the calculated molecular weight is 258.32 g/mol . The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 259.

-

Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN, though fragmentation of the ester and propyl side chains is also expected.[10][11]

5.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3060 | C-H stretch | Aromatic C-H | Confirms the presence of the phenyl and pyrazole rings. |

| ~2960-2850 | C-H stretch | Aliphatic C-H | Indicates the propyl and ethyl groups. |

| ~1710 | C=O stretch | Ester Carbonyl | A strong, sharp absorption characteristic of the ester functional group. |

| ~1595, 1500 | C=C stretch | Aromatic Ring | Confirms the presence of the aromatic systems. |

| ~1550 | C=N stretch | Pyrazole Ring | Characteristic stretching vibration of the pyrazole heterocycle. |

| ~1240 | C-O stretch | Ester Linkage | Strong absorption associated with the C-O single bond of the ester. |

Physical Properties

-

Melting Point: A sharp melting point, determined using a calibrated apparatus, is a key indicator of high purity. For a novel compound, this is an experimentally determined value.

-

Elemental Analysis: Combustion analysis should yield percentages of Carbon, Hydrogen, and Nitrogen that are within ±0.4% of the calculated theoretical values (C: 69.74%, H: 7.02%, N: 10.84%).[9]

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of this compound. By employing the Knorr pyrazole synthesis, the target molecule can be obtained in good yield from readily accessible starting materials. The causality-driven explanations for experimental choices and the comprehensive characterization workflow provide a robust framework for researchers. The combination of NMR, MS, and IR spectroscopy offers a self-validating system to confirm the successful synthesis and purity of the final product, enabling its use in further research and development activities.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Brbot-Saranovic, A., & Katusin-Razem, B. (n.d.).

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.

- RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.

- PMC - NIH. (n.d.).

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- YouTube. (2019). synthesis of pyrazoles.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ResearchGate. (n.d.).

- [Ce(L-Pro)2]2 (Oxa)

- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Journal of the Chemical Society B. (n.d.).

- ChemicalBook. (n.d.). Pyrazole(288-13-1) IR Spectrum.

- ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific, promising derivative: Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate . While direct experimental data for this exact molecule is sparse, this document, prepared for researchers, scientists, and drug development professionals, synthesizes information from closely related analogs to provide robust, scientifically grounded insights. We will delve into a validated synthetic protocol, present predicted physicochemical and spectral data, and explore promising avenues for future research, particularly in drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development.[1][4] Its unique electronic configuration and ability to participate in hydrogen bonding allow for potent and selective interactions with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]

The molecule of interest, this compound, incorporates several key features:

-

A Phenyl Group at N1: This substituent influences the molecule's lipophilicity and potential for π-π stacking interactions with biological receptors.

-

A Propyl Group at C5: The alkyl chain can modulate binding affinity and selectivity within protein pockets.

-

An Ethyl Carboxylate at C4: This group acts as a hydrogen bond acceptor and provides a handle for further chemical modification, for instance, into amides or hydrazides to explore structure-activity relationships (SAR).

This guide aims to provide a foundational understanding of this molecule, enabling researchers to harness its potential in their scientific endeavors.

Synthesis and Mechanism

The most established and reliable method for constructing the 1,5-disubstituted pyrazole core is the Knorr Pyrazole Synthesis .[5][6][7] This reaction involves the acid-catalyzed condensation of a β-ketoester with a hydrazine derivative.[5][8]

For the target molecule, the key precursors are phenylhydrazine and ethyl 2-formylhexanoate . The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Proposed Synthetic Workflow

The diagram below outlines the logical flow for the synthesis of this compound.

Caption: Proposed Knorr synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Knorr synthesis methodologies.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formylhexanoate (10 mmol, 1 eq.). Dilute with absolute ethanol (30 mL).

-

Addition of Hydrazine: Add phenylhydrazine (10 mmol, 1 eq.) to the stirred solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the condensation.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The causality for heating is to provide the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization and dehydration steps.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase such as 30:70 ethyl acetate/hexane. The disappearance of the limiting β-ketoester analog indicates reaction completion.

-

Work-up: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Physicochemical Properties

The physical and chemical properties of the title compound are predicted based on calculations and data from structurally similar pyrazole esters.

| Property | Predicted Value / Description | Basis of Information |

| Molecular Formula | C₁₅H₁₈N₂O₂ | Calculation |

| Molecular Weight | 258.32 g/mol | Calculation |

| Appearance | White to off-white crystalline solid | Analogy to related pyrazole esters.[9][10] |

| Melting Point | ~70 - 80 °C | Based on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (73-75°C) and ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate (70-74°C).[9][10] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility of organic esters. |

| XLogP3 | ~3.5 | Estimation based on structure. |

Spectral Analysis

The structural elucidation of the target molecule relies on standard spectroscopic techniques. The following data are predicted based on well-documented spectra of analogous compounds, particularly ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Pyrazole-H | ~8.0 | s | 1H | C3-H |

| Phenyl-H | ~7.5 - 7.6 | m | 5H | Ar-H |

| Methylene (-O-CH₂-) | ~4.2 | q | 2H | Ester CH₂ |

| Methylene (-CH₂-CH₂CH₃) | ~2.7 | t | 2H | Propyl α-CH₂ |

| Methylene (-CH₂-CH₂-CH₃) | ~1.6 | sextet | 2H | Propyl β-CH₂ |

| Methyl (-O-CH₂-CH₃) | ~1.3 | t | 3H | Ester CH₃ |

| Methyl (-CH₂-CH₂-CH₃) | ~0.9 | t | 3H | Propyl γ-CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl | ~163 | C=O (Ester) |

| Pyrazole C5 | ~148 | C5-Propyl |

| Pyrazole C3 | ~140 | C3-H |

| Phenyl C1' | ~138 | C-ipso |

| Phenyl C2', C3', C4' | ~129, 128, 125 | Ar-C |

| Pyrazole C4 | ~115 | C4-COOEt |

| Methylene | ~60 | O-CH₂ |

| Propyl Cα | ~28 | Propyl-CH₂ |

| Propyl Cβ | ~22 | Propyl-CH₂ |

| Propyl Cγ & Ester Cβ | ~14 | Propyl-CH₃ & Ester-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. Key absorption bands are expected in the following regions.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H Stretch | Aromatic (Pyrazole & Phenyl) |

| ~2850-2980 | C-H Stretch | Aliphatic (Propyl & Ethyl) |

| ~1700-1725 | C=O Stretch | Ester Carbonyl (Strong) |

| ~1590-1610 | C=C Stretch | Aromatic Rings |

| ~1540-1560 | C=N Stretch | Pyrazole Ring |

| ~1250 | C-O Stretch | Ester |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 258 . Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) from the ester, leading to a fragment at m/z = 213, and cleavage of the propyl chain.

Potential Applications & Future Research Directions

The true value of a molecule like this compound lies in its potential for biological activity. The broader pyrazole class is a rich source of therapeutic leads.[3][14]

Caption: Diverse applications stemming from the core pyrazole scaffold.

Field-Proven Insights

-

Anti-inflammatory and Analgesic Agents: Many commercial non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, targeting cyclooxygenase (COX) enzymes.

-

Anticancer Therapeutics: Pyrazole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[2]

-

Agrochemicals: The pyrazole structure is also prevalent in fungicides and herbicides, demonstrating its broad utility.[1]

Authoritative Grounding for Future Research

A highly pertinent area for future investigation comes from a recent (2025) study on N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide , a compound structurally very similar to the title molecule. This analog was identified as a potent and selective HDAC6 inhibitor and demonstrated significant therapeutic efficacy in a mouse model of acute liver injury. This finding is critical because it directly links the 5-propyl pyrazole moiety to a specific, high-value therapeutic target (HDAC6) involved in inflammation and cell death pathways.

Given this precedent, it is highly recommended that this compound be investigated as a potential precursor for novel HDAC6 inhibitors. The ethyl ester at position C4 can be readily converted to a hydroxamic acid, a key zinc-binding group required for potent HDAC inhibition. This provides a clear, data-driven hypothesis for initiating a drug discovery program.

Furthermore, other studies have highlighted that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates can exhibit interesting nonlinear optical (NLO) properties, suggesting potential applications in materials science.[12][15]

Conclusion

This compound is a molecule of significant scientific interest. While direct characterization data is not yet widely published, this guide has established a robust framework for its synthesis and predicted its key chemical properties based on authoritative data from closely related analogs. The well-defined Knorr synthesis provides a reliable route for its preparation, and its spectral characteristics can be confidently predicted. Most importantly, the strong biological activity of the pyrazole class, especially the recent discovery of a 5-propyl pyrazole analog as a potent HDAC6 inhibitor, positions this compound as a high-priority target for researchers in drug discovery and medicinal chemistry.

References

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Merck Index. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

-

MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (n.d.). A vibrational assignment for pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL_1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ScienceDirect. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Corrigendum to “Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials” [Arab. J. Chem. (6) (2013) 97–102]. Retrieved from [Link]

- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

PrepChem.com. (n.d.). Synthesis of sodium 2-ethylhexanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl 2-acetylhexanoate: Methods and Yield Optimization. Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researcher.manipal.edu [researcher.manipal.edu]

A Predictive Spectroscopic and Synthetic Guide to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, a compound of interest in medicinal and agricultural chemistry. In the absence of directly published experimental data for this specific molecule, this document synthesizes information from structurally analogous pyrazole derivatives to forecast its ¹H NMR, ¹³C NMR, IR, and mass spectra. Methodologies for data acquisition, a plausible synthetic route, and a detailed interpretation of the expected spectroscopic signatures are presented to support researchers and drug development professionals in the identification and characterization of this and similar chemical entities.

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacology and agrochemistry, exhibiting a wide range of biological activities.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's steric and electronic properties, and thus its biological function. This compound combines several key features: a 1-phenyl group, a 5-propyl chain, and a 4-ethoxycarbonyl group. This combination makes it a valuable scaffold for further chemical exploration.

Precise structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide will provide a detailed, predictive analysis of the expected spectroscopic data for the title compound, grounded in the established data of closely related molecules.

Molecular Structure

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is depicted below.

Caption: Molecular structure of the title compound.

Synthesis Pathway

A common and effective method for the synthesis of 1,5-disubstituted pyrazole-4-carboxylates involves the reaction of a hydrazine with a suitably substituted three-carbon electrophile.[3] The following protocol outlines a plausible synthesis for the title compound.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2-(1-oxobutyl)-3-oxo-butanoate (1.0 eq) in absolute ethanol, add phenylhydrazine (1.0 eq).

-

Reaction: The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H | 7.9 - 8.1 | s | - |

| Phenyl-H | 7.3 - 7.6 | m | - |

| O-CH₂ | 4.1 - 4.3 | q | ~7.1 |

| Propyl-CH₂ (α) | 2.6 - 2.8 | t | ~7.5 |

| Propyl-CH₂ (β) | 1.6 - 1.8 | sextet | ~7.5 |

| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 |

| Propyl-CH₃ | 0.9 - 1.1 | t | ~7.5 |

-

Pyrazole Proton (1H, singlet, δ 7.9 - 8.1 ppm): The single proton on the pyrazole ring is expected to be a singlet and significantly downfield due to the anisotropic effect of the aromatic pyrazole ring and the electron-withdrawing effect of the adjacent ester group. For comparison, the pyrazole proton in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate appears at 7.99 ppm.[4]

-

Phenyl Protons (5H, multiplet, δ 7.3 - 7.6 ppm): The five protons of the N-phenyl group are expected to appear as a complex multiplet in the aromatic region.

-

Ethyl Ester Protons (2H, quartet, δ 4.1 - 4.3 ppm; 3H, triplet, δ 1.2 - 1.4 ppm): The methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group, which in turn will be a triplet.

-

Propyl Group Protons (2H, triplet, δ 2.6 - 2.8 ppm; 2H, sextet, δ 1.6 - 1.8 ppm; 3H, triplet, δ 0.9 - 1.1 ppm): The methylene protons alpha to the pyrazole ring will be the most downfield of the propyl protons. The beta-methylene protons will appear as a sextet due to coupling with both the alpha-methylene and the terminal methyl protons. The terminal methyl group will be a triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 163 - 165 |

| Pyrazole C5 | 148 - 150 |

| Pyrazole C3 | 140 - 142 |

| Phenyl C1' | 138 - 140 |

| Phenyl C2', C6' | 128 - 130 |

| Phenyl C3', C5' | 127 - 129 |

| Phenyl C4' | 125 - 127 |

| Pyrazole C4 | 110 - 112 |

| O-CH₂ | 60 - 62 |

| Propyl-CH₂ (α) | 28 - 30 |

| Propyl-CH₂ (β) | 22 - 24 |

| O-CH₂-CH₃ | 14 - 15 |

| Propyl-CH₃ | 13 - 14 |

-

Carbonyl Carbon (δ 163 - 165 ppm): The ester carbonyl carbon is expected to be the most downfield signal.

-

Pyrazole Ring Carbons: The C5 and C3 carbons of the pyrazole ring are expected to be in the aromatic region, with the C5 carbon being slightly more downfield due to its attachment to the propyl group. The C4 carbon, being shielded, will appear more upfield. These predictions are based on data from various substituted pyrazoles.[5][6]

-

Phenyl Ring Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 125-140 ppm.

-

Alkyl Carbons: The carbons of the ethyl and propyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1710 - 1730 |

| C=N Stretch (Pyrazole) | 1590 - 1610 |

| C=C Stretch (Aromatic) | 1450 - 1550 |

| C-O Stretch (Ester) | 1200 - 1250 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

-

C=O Stretch: A strong absorption band is expected around 1710-1730 cm⁻¹ corresponding to the carbonyl stretching of the ethyl ester.

-

Aromatic and Heteroaromatic Stretches: The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will appear in the 1450-1610 cm⁻¹ region.

-

C-O Stretch: A strong band for the C-O stretching of the ester group is predicted to be in the 1200-1250 cm⁻¹ range.

-

C-H Stretches: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups will be seen below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

| Ion | Predicted m/z |

| [M]⁺ | 272 |

| [M - C₂H₅]⁺ | 243 |

| [M - OC₂H₅]⁺ | 227 |

| [M - C₃H₇]⁺ | 229 |

| [C₆H₅N₂]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

The molecular ion peak [M]⁺ is expected at m/z 272. Key fragmentation pathways for N-phenyl pyrazoles often involve cleavage of the substituents and fragmentation of the pyrazole ring.[7][8]

Caption: A simplified predicted fragmentation pathway.

-

Loss of the Propyl Group: Cleavage of the propyl group would result in a fragment at m/z 229.

-

Loss of the Ethoxy Group: Loss of the ethoxy radical from the ester would give a fragment at m/z 227.

-

Phenyl Cation: The phenyl cation at m/z 77 is a common fragment for phenyl-substituted compounds.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By synthesizing data from analogous compounds, we have established a robust set of expected values for its ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions, along with the outlined synthetic protocol, offer a solid foundation for researchers working on the synthesis and characterization of this and related pyrazole derivatives. It is important to note that these are predicted values and experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

-

Alzhapparova, N. A., et al. (2025). Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. [Link]

-

ResearchGate. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]

-

SpectraBase. Ethyl 4-pyrazolecarboxylate. SpectraBase. [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]

-

Chandrakantha, B., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. [Link]

-

PubMed. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Library of Medicine. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

-

Chen, X., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Journal Name]. [Link]

-

Begtrup, M. (1974). ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

-

Al-Masoudi, N. A., et al. (2011). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

Sources

- 1. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

single crystal X-ray diffraction of ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

Executive Summary

The pyrazole heterocyclic scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making their unambiguous structural characterization a critical step in drug discovery and development. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining molecular structure, providing unparalleled detail on conformation, configuration, and intermolecular interactions.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the complete workflow for the structural elucidation of a novel pyrazole derivative, this compound. By integrating field-proven insights with established protocols, this document explains not only the "how" but also the critical "why" behind each experimental choice, from crystal growth to final data validation and reporting.

Introduction: The Imperative for Structural Certainty

Pyrazole and its derivatives are recognized for a wide spectrum of biological activities, which has led to their incorporation into numerous approved drugs.[4] The efficacy of these compounds is intrinsically linked to their ability to interact with specific biological targets. This interaction is governed by the molecule's 3D structure. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a fundamental requirement for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.

Single-crystal X-ray diffraction provides the most accurate and precise measurements of molecular dimensions, revealing bond lengths, bond angles, and the overall molecular geometry with a level of detail that no other technique can match.[1][5] This guide will navigate the reader through the entire process, using this compound as a prototypical example to illustrate the journey from a synthesized compound to a fully refined and validated crystal structure.

Part I: From Synthesis to a Diffraction-Quality Crystal

The foundation of a successful SC-XRD experiment is a high-quality single crystal. This initial stage is often the most challenging and requires careful planning and execution.

Synthesis and Purification

A plausible synthesis for the title compound involves a multicomponent reaction, a common strategy for constructing substituted pyrazole rings. For instance, a reaction between a suitable β-ketoester, phenylhydrazine, and a propyl-containing precursor would yield the desired scaffold. Following synthesis, rigorous purification, typically by column chromatography followed by recrystallization, is paramount. Impurities can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

The Art and Science of Crystallization

Crystallization is the process by which molecules in a solution arrange themselves into a highly ordered, repeating three-dimensional lattice. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.4 mm in each dimension) for diffraction.

Causality Behind Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as a mass of tiny, unusable microcrystals. A common strategy is to dissolve the compound in a "good" solvent and introduce a "poor" solvent (an anti-solvent) in a controlled manner.

Key Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture in a vial covered with a perforated cap. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization. This is often the first method attempted due to its simplicity.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a sealed larger jar containing a reservoir of a miscible anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth. This method offers finer control over the rate of crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below. The decrease in solubility upon cooling drives crystallization.

Experimental Protocol: Crystallization

-

Preparation: Dissolve 10-20 mg of highly purified this compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, clean glass vial.

-

Induction: Carefully add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid. Add a single drop of the good solvent to redissolve the precipitate.

-

Growth: Cover the vial with a cap containing one or two small pinholes.

-

Incubation: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization incubator) at a constant temperature.

-

Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined single crystals with sharp edges.

Part II: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.

The Principle of Diffraction

A crystal acts as a three-dimensional diffraction grating for X-rays. When a monochromatic X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a pattern of discrete diffracted spots or "reflections." The geometric relationship between these spots is dictated by the crystal's unit cell dimensions and symmetry, while their intensities are related to the arrangement of atoms within that unit cell.[3]

Experimental Workflow

The data collection process follows a logical sequence designed to efficiently capture a complete and high-quality dataset.

Caption: Workflow from crystal mounting to data collection.

Step-by-Step Data Collection Protocol

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a holder (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil. The assembly is then attached to a goniometer head.

-

Cryo-cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic vibrations and significantly reduces radiation damage to the crystal during X-ray exposure, resulting in higher-quality data.

-

Unit Cell Determination: A few initial diffraction images are collected to locate reflections. The positions of these reflections are used by the control software to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of "runs," where the crystal is rotated through specific angles (e.g., ω or φ scans) while diffraction images are continuously recorded by the detector. The exposure time per image is chosen to ensure good signal-to-noise for weaker reflections without overloading the detector with strong ones.

-

Full Data Collection: The calculated strategy is executed, resulting in hundreds or thousands of raw image files.

Data Presentation: Crystallographic Parameters

All quantitative data from the experiment are compiled into a standardized table. The following table presents a realistic, hypothetical dataset for the title compound, with values informed by published structures of similar pyrazole derivatives.[6][7]

| Parameter | This compound |

| Empirical Formula | C15H18N2O2 |

| Formula Weight | 258.32 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 9.154(3) |

| b (Å) | 12.881(5) |

| c (Å) | 11.726(4) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 1332.1(8) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (Mg/m³) | 1.289 |

| Absorption Coefficient (mm⁻¹) | 0.087 |

| Crystal Size (mm³) | 0.35 x 0.20 x 0.15 |

| Theta Range for Data Collection (°) | 2.50 to 27.50 |

| Reflections Collected | 15280 |

| Independent Reflections | 3055 [R(int) = 0.041] |

| Completeness to Theta = 25.242° (%) | 99.8 |

| Data / Restraints / Parameters | 3055 / 0 / 174 |

| Goodness-of-Fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.115 |

| R indices (all data) | R1 = 0.065, wR2 = 0.128 |

| Largest Diff. Peak and Hole (e.Å⁻³) | 0.31 and -0.25 |

Part III: Data Processing, Structure Solution, and Refinement

This stage involves converting the raw diffraction images into a chemically meaningful 3D atomic model using specialized software.

Data Reduction and Structure Solution

-

Integration: The first step is to process the raw images to determine the precise position and intensity of each diffraction spot. This integration process generates a reflection file containing a list of Miller indices (h,k,l) with their corresponding intensities (I) and standard uncertainties (σ(I)).

-

Solving the Phase Problem: The intensities are proportional to the square of the structure factor amplitudes (|F|), but the phase information (the sign of the wave) is lost during the experiment. Determining these phases is known as the "phase problem." For small molecules like our target compound, powerful algorithms known as direct methods are typically used to derive an initial set of phases directly from the intensity statistics, leading to an initial, rough electron density map.

Structure Refinement using SHELXL

The initial model from the structure solution is incomplete and inaccurate. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[8] The program SHELXL is the industry standard for small-molecule crystal structure refinement.[9][10][11]

Caption: The iterative cycle of structure solution and refinement.

Refinement Protocol:

-

Initial Model Building: The strongest peaks in the initial electron density map are assigned to the heaviest atoms (O, N, C).

-

Isotropic Refinement: The positional and isotropic (spherical) atomic displacement parameters (ADPs) for these atoms are refined.

-

Difference Fourier Map: A difference map (Fo - Fc) is calculated, where Fo is the observed structure factor amplitude and Fc is the one calculated from the current model. This map reveals the locations of missing atoms (as positive peaks) and incorrectly placed atoms (as negative peaks).

-

Model Completion: The remaining non-hydrogen atoms are located from the difference map and added to the model.

-

Anisotropic Refinement: Once all non-hydrogen atoms are located, their ADPs are refined anisotropically (as ellipsoids), which accounts for the direction-dependent thermal motion of the atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL), where their positions are tied to the parent carbon or nitrogen atom.

-

Convergence: The refinement process is repeated until the model converges, meaning that further cycles of refinement cause no significant changes in the parameters. Convergence is monitored by observing the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

Part IV: Structural Analysis and Interpretation

With a fully refined model, the chemical and structural insights can be extracted.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. For the title compound, one would expect the pyrazole ring to be essentially planar.[6] The dihedral angle between the pyrazole ring and the N1-phenyl ring is a key conformational feature. Based on related structures, this angle is often significant, indicating a twisted conformation to minimize steric hindrance.[6][7] The ethyl carboxylate group may also be twisted relative to the pyrazole ring. The propyl group at the C5 position will likely adopt a staggered conformation to minimize steric strain.

Supramolecular Interactions and Crystal Packing

Beyond the individual molecule, SC-XRD reveals how molecules pack together in the crystal lattice. This is governed by a network of non-covalent intermolecular interactions. For the title compound, potential interactions include:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a good hydrogen bond acceptor and may interact with C-H donors from neighboring phenyl or propyl groups.

-

π-π Stacking: The electron-rich phenyl and pyrazole rings can stack with each other in offset arrangements, contributing to the overall stability of the crystal packing.[12]

Analysis of these interactions is crucial, particularly in pharmaceutical science, as different packing arrangements (polymorphs) can have different physical properties, such as solubility and stability.

Part V: Data Validation and Reporting

The final step is to ensure the quality and integrity of the structural model and to prepare the data for publication or archiving according to international standards.

The Role of the IUCr and Standardization

The International Union of Crystallography (IUCr) establishes the standards for crystallographic research and publication.[13] Adherence to these standards ensures that data is consistent, verifiable, and can be readily understood and used by other scientists.

The Crystallographic Information File (CIF)

The standard format for submitting crystallographic data is the Crystallographic Information File (CIF).[14] This is a text-based file that contains all the essential information about the crystal structure determination, including the cell parameters, data collection details, atomic coordinates, and refinement statistics. SHELXL is designed to output a comprehensive CIF file upon completion of the refinement.[9][10]

Validation with checkCIF: A Self-Validating System

Before deposition or publication, the CIF must be validated using the IUCr's free online checkCIF service.[14][15] This powerful tool performs hundreds of automated checks on the geometric and crystallographic data, flagging potential issues such as:

-

Unusual bond lengths or angles.

-

Incorrect space group assignments.

-

Missing or incomplete data.

-

Potential errors in the refinement.

checkCIF generates a report with alerts (classified as A, B, C, or G) that the crystallographer must address. This process acts as a crucial peer-review step, ensuring the technical soundness and trustworthiness of the reported structure.[15]

Data Deposition

To ensure that crystallographic data is preserved and accessible to the scientific community, it is standard practice to deposit the final CIF and structure factor files with a public database. The primary repository for small-molecule organic and metal-organic structures is the Cambridge Crystallographic Data Centre (CCDC).[16][17] Upon deposition, the CCDC assigns a unique deposition number, which is included in the corresponding publication to allow readers to freely access the full set of crystallographic data.[18][19]

Conclusion

The single-crystal X-ray diffraction workflow, from the meticulous growth of a crystal to the rigorous validation of the final atomic model, represents a powerful pipeline for gaining definitive structural insights. For a molecule like this compound, this technique provides an unambiguous 3D structure, clarifying its conformation and revealing the subtle intermolecular forces that govern its solid-state behavior. For researchers in drug development, this detailed structural knowledge is invaluable, underpinning rational drug design, enabling deeper understanding of biological function, and accelerating the journey from molecular concept to therapeutic reality.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

International Union of Crystallography (IUCr). Crystallographic Information Framework. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Bhardwaj, R. M., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2616-2633. Available at: [Link]

-

University of Canterbury. SHELXL Manual. Available at: [Link]

-

Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5440. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Müller, P. (2006). Crystal structure refinement. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

-

International Union of Crystallography (IUCr). (2011). Publication standards for crystal structures. Available at: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

-

ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]

-

International Union of Crystallography (IUCr). Notes for authors - IUCrData. Available at: [Link]

-

International Union of Crystallography (IUCr). Guidelines for biological crystal structures. Available at: [Link]

-

El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1361-1364. Available at: [Link]

-

Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]

-

International Union of Crystallography (IUCr). Homepage. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 40(18), 8205-8224. Available at: [Link]

-

ResearchGate. Crystal structure of pyrazole 3g. Available at: [Link]

-

ResearchGate. Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]

-

ResearchGate. Chemical structures of pyrazole derivatives 64a,b. Available at: [Link]

-

Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie-New Crystal Structures, 234(6), 1051-1053. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Homepage. Available at: [Link]

-

The University of Manchester. CCDC 899456: Experimental Crystal Structure Determination. Available at: [Link]

-

Tazzin, Z. A., et al. (2014). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189. Available at: [Link]

-

Wang, M., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures Search. Available at: [Link]

-

Hameed, A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M1001. Available at: [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pulstec.net [pulstec.net]

- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SHELXL [cryst.chem.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. iucr.org [iucr.org]

- 14. iucr.org [iucr.org]

- 15. iucr.org [iucr.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. Search - Access Structures [ccdc.cam.ac.uk]

A Technical Guide to the Physicochemical Characterization of Ethyl 1-Phenyl-5-Propyl-1H-Pyrazole-4-Carboxylate: Solubility and Stability Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for determining the aqueous solubility and chemical stability of the novel compound, Ethyl 1-Phenyl-5-Propyl-1H-Pyrazole-4-Carboxylate. As a new chemical entity (NCE), establishing its fundamental physicochemical properties is a critical prerequisite for any further development in pharmaceutical research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a robust characterization campaign. Methodologies are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and submission-quality data. We will detail protocols for both kinetic and thermodynamic solubility assessment and a full forced degradation study to elucidate the compound's intrinsic stability profile.

Introduction: The Importance of the Pyrazole Scaffold and Early Physicochemical Profiling

The pyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for other aromatic rings, often leading to improved potency and optimized physicochemical properties such as lipophilicity and aqueous solubility.[3][4] The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug discovery programs.[2]

This compound is a specific derivative within this important class.[5] Before its biological potential can be explored, a thorough understanding of its solubility and stability is paramount. These properties govern critical downstream activities, including:

-

Bioassay Performance: Poor solubility can lead to compound precipitation in in vitro assays, resulting in inaccurate structure-activity relationship (SAR) data.[6]

-

Formulation Development: Solubility data dictates the choice of excipients and the feasibility of developing oral or parenteral dosage forms.

-

Pharmacokinetics: Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption, directly impacting bioavailability.[7]

-

Safety and Efficacy: Chemical stability ensures that the drug maintains its potency and that toxic degradation products do not form during its shelf life.[8][9]

This guide presents a systematic approach to generate this foundational dataset.

Aqueous Solubility Determination

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature and pH. In drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6][7]

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration DMSO stock. It reflects the solubility of the amorphous form and is prone to supersaturation. It is a high-throughput method ideal for early-stage screening.[6][7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is determined after a prolonged incubation period (typically 24 hours or more) and is the "gold standard" for preformulation and regulatory submissions.[10][11]

Experimental Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment involves screening across a physiologically relevant pH range to understand how the compound's charge state affects its solubility.

Caption: Workflow for Kinetic and Thermodynamic Solubility Profiling.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measure.

1. Materials:

- This compound (solid powder)

- Phosphate buffered saline (PBS), pH 7.4

- Citrate buffer, pH 3.0 and 5.0

- 0.01 N HCl, pH 2.0

- Acetonitrile (HPLC grade)

- Water (HPLC grade)

- Formic acid

- Glass vials with screw caps

- Orbital shaker

- 0.22 µm syringe filters (PVDF or PTFE)

- HPLC system with UV detector

2. Procedure:

- Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials containing 1 mL of each buffer (pH 2.0, 3.0, 5.0, 7.4). The solid should be clearly visible.

- Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

- Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.[10]

- After incubation, allow the vials to stand for 1 hour to let the undissolved solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.

- Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

- Prepare a stock solution of the compound of known concentration in a suitable organic solvent (e.g., acetonitrile) and create a series of calibration standards.

- Analyze the calibration standards and the diluted filtrate samples by a validated HPLC-UV method.

- Calculate the concentration in the filtrate using the calibration curve and account for the dilution factor to determine the solubility.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| pH of Buffer | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |

| 2.0 (0.01 N HCl) | 25 | 24 | Experimental Value | Calculated Value |

| 3.0 (Citrate) | 25 | 24 | Experimental Value | Calculated Value |

| 5.0 (Citrate) | 25 | 24 | Experimental Value | Calculated Value |

| 7.4 (PBS) | 25 | 24 | Experimental Value | Calculated Value |

Chemical Stability Assessment

Chemical stability testing evaluates the susceptibility of a drug substance to change over time under the influence of various environmental factors. Forced degradation, or stress testing, is a critical component of this assessment. It involves intentionally degrading the compound under more severe conditions than those used for accelerated stability testing.[12] The primary goals, as outlined in ICH guideline Q1A(R2), are:[13][14][15]

-

To identify likely degradation products: This helps in establishing degradation pathways.[16]

-

To demonstrate the intrinsic stability of the molecule: This reveals its inherent vulnerabilities.[12]

-

To validate the specificity of the analytical method: The method must be "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products.[17][18]

Common Degradation Pathways

The principal chemical degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[9][19] Given the structure of this compound, which contains an ethyl ester, it is particularly susceptible to hydrolysis.[19]

-

Hydrolysis: Cleavage of a molecule by reaction with water. Ester hydrolysis is frequently catalyzed by acid or base.[19]

-

Oxidation: Degradation via reaction with oxygen or other oxidizing agents, often initiated by light or trace metals.[8][9]

-

Photolysis: Degradation caused by exposure to light, particularly UV light.[19]

Experimental Workflow for Forced Degradation

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Protocol 2: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at a sufficient level for detection without being so excessive that secondary degradation occurs.[20][21]

1. Materials:

- Compound stock solution (1 mg/mL in 50:50 acetonitrile:water)

- 1.0 N HCl and 1.0 N NaOH

- 30% Hydrogen Peroxide (H₂O₂)

- HPLC system with Photodiode Array (PDA) detector and/or Mass Spectrometer (MS)

- Photostability chamber compliant with ICH Q1B guidelines

2. Procedure:

- Control Sample: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) with diluent. Analyze at time zero.

- Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Store at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.

- Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Store at room temperature (ester hydrolysis is often rapid under basic conditions).[20] Withdraw aliquots, neutralize with HCl, dilute, and analyze.

- Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.[16]

- Thermal Degradation: Store the stock solution (in a neutral buffer if needed) at 60°C, protected from light. Withdraw aliquots, dilute, and analyze.

- Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[22] A parallel control sample should be wrapped in aluminum foil. Analyze both samples.

3. Analytical Method:

- A stability-indicating HPLC method is essential. This is typically a gradient reversed-phase method capable of separating the parent compound from all process impurities and degradation products.[23][24]

- A PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

- LC-MS is highly beneficial for the initial identification of degradation products by providing molecular weight information.[23]

Data Presentation: Forced Degradation Summary

| Stress Condition | Conditions | Duration | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | Value | Value | Value | Description |

| Base Hydrolysis | 0.1 N NaOH, RT | 8 h | Value | Value | Value | Description |

| Oxidation | 3% H₂O₂, RT | 24 h | Value | Value | Value | Description |

| Thermal | 60°C | 72 h | Value | Value | Value | Description |

| Photolytic | ICH Q1B | - | Value | Value | Value | Description |

Conclusion and Next Steps

The systematic execution of the protocols outlined in this guide will generate a robust physicochemical profile for this compound. The solubility data will inform the design of appropriate formulations for both in vitro and in vivo studies, while the stability profile will identify potential liabilities and guide handling, storage, and formulation strategies. This foundational knowledge is indispensable for advancing a promising new chemical entity through the drug discovery and development pipeline, ensuring that subsequent resource-intensive studies are built upon a solid scientific footing.

References

- Drug degradation pathways.Pharmaceutical - Pharmacy 180.

-

Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-